![molecular formula C15H14N2O3S B2961168 Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421449-64-0](/img/structure/B2961168.png)

Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation, and respiratory effects .

Synthesis Analysis

The synthesis of this compound involves the C-3 position of the 2-(3’,4’,5’-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus. Various synthetic routes have been explored to obtain derivatives of 4,5,6,7-tetrahydrothieno pyridine, which exhibit diverse biological activities .

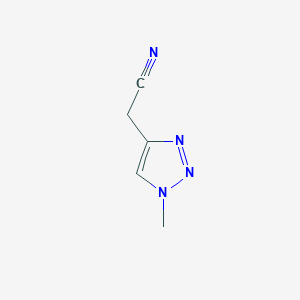

Molecular Structure Analysis

The structure of Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate consists of a piperidine ring fused to a thiophene ring. The nitrogen atom in the piperidine ring plays a crucial role in its biological activity .

Chemical Reactions Analysis

The compound has been investigated for its antiproliferative activity. The C-3 position of the 2-(3’,4’,5’-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus significantly influences its biological effects .

Applications De Recherche Scientifique

Catalytic Applications

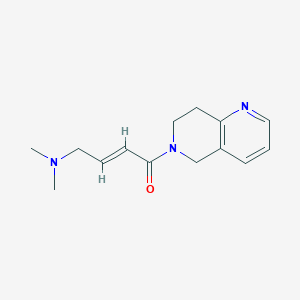

The compound is involved in catalytic applications, such as in Rh(III)-catalyzed decarboxylative coupling processes. It acts as a traceless activating group in the production of substituted pyridines with high regioselectivity, as studied by Neely and Rovis (2014) in their work on the decarboxylative coupling of acrylic acids with unsaturated oxime esters (Neely & Rovis, 2014).

Luminescence and Material Science

This chemical has been studied in the context of luminescent materials. Cariati et al. (2000) investigated its use in the solvent- and vapor-induced isomerization between luminescent solids, indicating its potential in the development of new materials with specific optical properties (Cariati et al., 2000).

Synthesis of Substituted Methyl Pyridinecarboxylates

Deady et al. (1971) focused on the synthesis of substituted methyl pyridinecarboxylates, which includes derivatives of the compound . Their work provides insights into general methods for preparing such compounds, highlighting its importance in chemical synthesis (Deady et al., 1971).

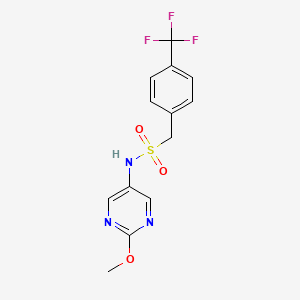

Antimicrobial Activities and Spectroscopy

Tamer et al. (2018) explored the antimicrobial activities and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives. This research is relevant for understanding the biological activities and properties of related compounds, including Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate (Tamer et al., 2018).

OLED Applications

Davidson et al. (2018) studied the use of pyridine-2-carboxylate (pic) in the production of cyclometalated iridium complexes for OLEDs. Their research into modifying picolinate ligands has implications for the development of new materials for OLED technology (Davidson et al., 2018).

Drug Metabolism and Toxicology

Murray et al. (1997) investigated the induction of cytochromes P450 in rat liver by isomeric picoline N-oxides, related to the metabolism and toxicity of pyridine derivatives. This research is crucial for understanding how derivatives of Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate might interact with biological systems (Murray et al., 1997).

Safety and Hazards

- MSDS : Link

Propriétés

IUPAC Name |

methyl 5-(pyridine-2-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-20-15(19)13-10-6-9-21-12(10)5-8-17(13)14(18)11-4-2-3-7-16-11/h2-4,6-7,9,13H,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBKWVJIMCGYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1C(=O)C3=CC=CC=N3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)

![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)